(S)-(+)-2-Amino-3-methylbutane
Overview
Description
(S)-(+)-2-Amino-3-methylbutane, also known as L-tert-Leucine, is an organic compound that belongs to the class of amino acids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-2-Amino-3-methylbutane can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries. For instance, the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, can be adapted to produce chiral amino acids by using chiral catalysts.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic resolution of racemic mixtures is a widely used method, where enzymes selectively react with one enantiomer, leaving the desired (S)-enantiomer. This method is preferred due to its high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-Amino-3-methylbutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted amines or other functionalized derivatives.
Scientific Research Applications
(S)-(+)-2-Amino-3-methylbutane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require specific chiral configurations.
Industry: It is employed in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-(+)-2-Amino-3-methylbutane involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors or transporters, influencing cellular processes. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
®-(-)-2-Amino-3-methylbutane: The enantiomer of (S)-(+)-2-Amino-3-methylbutane, with different optical activity and potentially different biological activity.
2-Amino-3-methylbutanoic acid: A related compound with a carboxylic acid group instead of a primary amine.
2-Amino-3-methylpentane: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical development.
Properties
IUPAC Name |
(2S)-3-methylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZZAIIGWFLONA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426446 | |
Record name | (S)-(+)-3-Methyl-2-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22526-46-1 | |
Record name | 1,2-Dimethylpropylamine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022526461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-(+)-3-Methyl-2-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-Amino-3-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIMETHYLPROPYLAMINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32QJA2ZJ2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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